

# Pruvanserin hydrochloride CAS number and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pruvanserin hydrochloride*

Cat. No.: *B121659*

[Get Quote](#)

## Pruvanserin Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Pruvanserin hydrochloride**, also known as EMD 281014 and LY-2422347, is a potent and selective antagonist of the serotonin 5-HT2A receptor.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of **Pruvanserin hydrochloride**, including its chemical properties, mechanism of action, and key findings from preclinical and clinical studies. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

## Chemical Identity and Properties

**Pruvanserin hydrochloride** is a synthetic compound belonging to the piperazine and indole class of molecules.

- CAS Number: 443144-27-2<sup>[3]</sup>
- Molecular Formula: C<sub>22</sub>H<sub>22</sub>ClFN<sub>4</sub>O<sup>[3]</sup>
- Molecular Weight: 412.89 g/mol <sup>[3]</sup>

- IUPAC Name: 7-({4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl}carbonyl)-1H-indole-3-carbonitrile hydrochloride[4]
- SMILES: FC1=CC=C(CCN2CCN(CC2)C(=O)C3=CC=CC4=C3NC=C4C#N)C=C1[4]

## Mechanism of Action: 5-HT2A Receptor Antagonism

Pruvanserin acts as a selective antagonist at the serotonin 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gq/11 signaling pathway.[5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5]

By blocking the 5-HT2A receptor, Pruvanserin inhibits these downstream signaling events. This mechanism is thought to be responsible for its therapeutic effects in conditions where serotonergic systems are dysregulated, such as insomnia and psychosis.[1][6]

## Signaling Pathway of 5-HT2A Receptor and Inhibition by Pruvanserin



[Click to download full resolution via product page](#)

Caption: 5-HT2A receptor signaling and its inhibition by Pruvanserin.

## Quantitative Data Summary

The following table summarizes key quantitative data for **Pruvanserin hydrochloride** from various in vitro and in vivo studies.

| Parameter                                                            | Species/System                  | Value               | Reference           |
|----------------------------------------------------------------------|---------------------------------|---------------------|---------------------|
| IC <sub>50</sub>                                                     | Human 5-HT2A Receptor           | 0.35 nM             | <a href="#">[2]</a> |
| Rat 5-HT2A Receptor                                                  | 1 nM                            | <a href="#">[2]</a> |                     |
| Human 5-HT2C Receptor                                                | 1334 nM                         | <a href="#">[2]</a> |                     |
| h5-HT2A transfected CHO cells ([ <sup>35</sup> S]GTPyS accumulation) | 9.3 nM                          | <a href="#">[2]</a> |                     |
| ID <sub>50</sub>                                                     | DOI-induced head-twitch (mouse) | 0.06 mg/kg (p.o.)   | <a href="#">[2]</a> |
| EEDQ-induced [ <sup>3</sup> H]ketanserin binding decrease (rat)      | 0.4 mg/kg (p.o.)                | <a href="#">[2]</a> |                     |

## Experimental Protocols

### In Vivo Assessment of 5-HT2A Receptor Antagonism (DOI-induced Head-Twitch in Mice)

This protocol is a standard behavioral assay to evaluate the in vivo efficacy of 5-HT2A receptor antagonists.

**Objective:** To determine the dose-dependent inhibition of the 5-HT2A receptor agonist, DOI (R-(-)-1-(2,5-dimethoxy-4-iodophenyl)-aminopropane), induced head-twitch response in mice by Pruvanserin.

**Methodology:**

- Animals: Male C57BL/6 mice are commonly used.
- Drug Administration: Pruvanserin is administered orally (p.o.) or subcutaneously (s.c.) at various doses. A vehicle control group receives the same volume of the vehicle.
- Pre-treatment Time: Pruvanserin is typically administered 30-60 minutes before the DOI challenge.
- DOI Challenge: DOI is administered subcutaneously at a dose known to induce a robust head-twitch response (e.g., 2.5 mg/kg).
- Behavioral Observation: Immediately after DOI administration, mice are placed in individual observation chambers. The number of head-twitches is counted for a defined period, typically 20-30 minutes.
- Data Analysis: The number of head-twitches in the Pruvanserin-treated groups is compared to the vehicle-treated group. The dose that produces a 50% reduction in head-twitches ( $ID_{50}$ ) is calculated.[\[2\]](#)

## Assessment of Efficacy in a Primate Model of Parkinson's Disease Psychosis

This protocol details the evaluation of Pruvanserin's effects on L-DOPA-induced dyskinesia and psychosis-like behaviors in a primate model.

Objective: To assess the potential of Pruvanserin to alleviate psychosis-like behaviors (PLBs) and dyskinesia induced by L-DOPA treatment in parkinsonian marmosets.

### Methodology:

- Animal Model: Common marmosets are rendered parkinsonian by treatment with the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
- Drug Administration: L-DOPA is administered to induce dyskinesia and PLBs. Pruvanserin (EMD-281014) is co-administered with L-DOPA at various doses (e.g., 0.01, 0.03, and 0.1 mg/kg).[\[6\]](#)

- Behavioral Scoring: Dyskinesia, PLBs, and parkinsonian symptoms are rated by a trained observer blind to the treatment conditions.
- Pharmacokinetic Analysis: Plasma levels of Pruvanserin are measured to correlate drug exposure with behavioral effects.[\[6\]](#)
- Data Analysis: The severity of dyskinesia and PLBs in the Pruvanserin-treated groups is compared to the vehicle control group.

## Experimental Workflow: Preclinical Evaluation of a 5-HT2A Antagonist



[Click to download full resolution via product page](#)

Caption: A generalized preclinical development workflow for a 5-HT2A antagonist.

## Therapeutic Potential and Clinical Development

Pruvanserin was primarily investigated for the treatment of insomnia and was in phase II clinical trials.<sup>[1][7]</sup> The rationale for its use in insomnia stems from the role of the 5-HT2A receptor in sleep architecture. Antagonism of this receptor is associated with an increase in slow-wave sleep.

In addition to insomnia, preclinical studies have suggested potential antidepressant, anxiolytic, and working memory-enhancing effects for Pruvanserin.<sup>[1]</sup> It has also been evaluated in animal models of schizophrenia and Parkinson's disease psychosis, where it demonstrated the ability to reduce psychosis-like behaviors.<sup>[6]</sup> However, the development of Pruvanserin appears to have been discontinued.<sup>[1]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pruvanserin - Wikipedia [en.wikipedia.org]
- 2. EMD 281014, a new selective serotonin 5-HT2A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The highly selective 5-HT2A antagonist EMD-281,014 reduces dyskinesia and psychosis in the L-DOPA-treated parkinsonian marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Pruvanserin hydrochloride CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b121659#pruvanserin-hydrochloride-cas-number-and-structure>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)